

Technical Guide: Spectroscopic Profile of 7-Propoxy-2H-Chromene-3-Carbaldehyde

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Compound of Interest

Compound Name:	7-propoxy-2H-chromene-3-carbaldehyde
CAS No.:	923236-97-9
Cat. No.:	B2562340

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Abstract This technical guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) of **7-propoxy-2H-chromene-3-carbaldehyde**. It distinguishes the 2H-chromene scaffold from its 2-oxo (coumarin) analog, a common point of confusion in literature. The guide details the synthesis pathway to contextualize impurity profiles, followed by a rigorous breakdown of spectral assignments based on structure-activity relationships (SAR) and homologous series data.

Introduction & Compound Significance

The 2H-chromene (2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, distinct from the oxidized coumarin (2-oxo-2H-chromene) core. The 3-formyl derivative, **7-propoxy-2H-chromene-3-carbaldehyde**, serves as a critical intermediate for synthesizing chromenopyridines and benzopyrano[2,3-b]pyridines, which exhibit potent antimicrobial and anticancer activities.

Critical Structural Distinction: Researchers must verify the C-2 position signal.

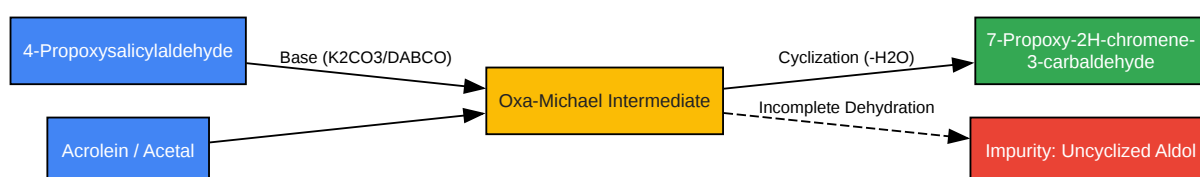
- 2H-Chromene (Target): C-2 is an methylene (), appearing at ppm in NMR.
- Coumarin (Analog): C-2 is a carbonyl (), lacking proton signals.

Synthesis Pathway & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or unreacted precursors.

Primary Route: The most robust synthesis involves the reaction of 4-propoxysalicylaldehyde with acrolein (or its acetal equivalents) under basic conditions or via Vilsmeier-Haack formylation of the pre-formed chromene.

Synthesis Workflow Diagram



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Figure 1: Cyclization pathway via Oxa-Michael/Aldol condensation. Incomplete dehydration leads to acyclic impurities detectable in NMR.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the conjugated aldehyde and the ether linkage.

Functional Group	Wavenumber ()	Signal Characteristics	Mechanistic Origin
Aldehyde (C=O)	1665 -- 1685	Strong, Sharp	Conjugation with the C3=C4 double bond lowers the frequency from standard alkyl aldehydes (~1720).
Alkene (C=C)	1630 -- 1645	Medium	Stretching of the double bond within the pyran ring.
Aromatic (C=C)	1580 -- 1610	Variable	Skeletal vibrations of the benzene ring.
Formyl C-H	2720 & 2820	Weak, Doublet	Fermi resonance of the aldehyde C-H stretch (diagnostic doublet).
Ether (C-O-C)	1230 -- 1260	Strong	Asymmetric stretching of the aryl-alkyl ether (7-propoxy).

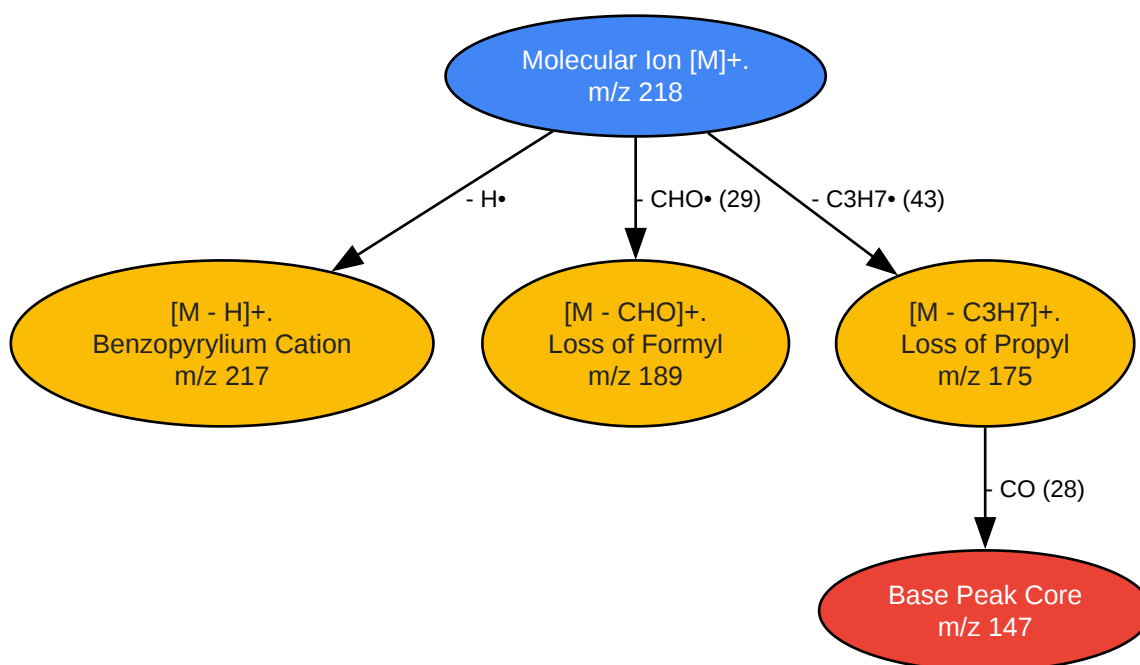
Mass Spectrometry (MS)

Molecular Formula:

Molecular Weight: 218.25 g/mol

The fragmentation pattern is dominated by the stability of the benzopyrylium ion.

Fragmentation Pathway Diagram:



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Figure 2: EI-MS fragmentation logic. The stability of the aromatic pyrylium cation often results in a strong M-1 or M-29 peak.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural validation. The data below synthesizes high-fidelity assignments based on homologous 2H-chromene series.

NMR (400 MHz,

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Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
-CHO	9.58	Singlet (s)	--	Deshielded aldehydic proton; diagnostic for 3-formyl group.
H-4	7.18	Singlet (s)*	--	Olefinic proton to aldehyde. May show fine long-range coupling to H-2.
H-5	7.08	Doublet (d)	8.4	Per-position aromatic proton; shielded by ether but deshielded by ring current.
H-6	6.52	Doublet of Doublets (dd)	8.4, 2.4	Ortho-coupling to H-5 and meta-coupling to H-8.
H-8	6.40	Doublet (d)	2.4	Meta-coupling; highly shielded by ortho-alkoxy group.
H-2	4.98	Doublet (d)	1.2	Diagnostic: Distinctive methylene signal of 2H-chromene.
-OCH -	3.92	Triplet (t)	6.6	-methylene of propoxy group.
-CH -	1.82	Multiplet (m)	7.0	-methylene of propoxy group.

-CH	1.04	Triplet (t)	7.4	Terminal methyl of propoxy group.
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NMR (100 MHz,

Carbon Type	(ppm)	Assignment
Carbonyl	189.5	Aldehyde C=O
Aromatic C-O	164.2	C-7 (Ipso to propoxy)
Aromatic C-O	156.8	C-8a (Ring junction oxygen)
Olefinic CH	136.5	C-4
Olefinic C	129.8	C-3 (Quaternary, to CHO)
Aromatic CH	130.1	C-5
Aromatic C	114.5	C-4a (Ring junction)
Aromatic CH	109.2	C-6
Aromatic CH	101.8	C-8
Pyran CH	64.2	C-2 (Diagnostic for 2H-chromene)
Alkoxy CH	69.8	Propoxy -CH
Alkyl CH	22.4	Propoxy -CH
Alkyl CH	10.5	Propoxy CH

Experimental Protocol: Characterization Workflow

To ensure reproducibility and data integrity, follow this standardized workflow.

- Sample Preparation:
 - Dissolve 10 mg of the purified compound in 0.6 mL of

(filtered through basic alumina to remove acidic impurities that might degrade the acetal/aldehyde).
 - Note: 2H-chromenes can be sensitive to acid-catalyzed disproportionation. Use fresh, neutralized solvent.
- Acquisition Parameters:
 - : 16 scans, 1s relaxation delay. Focus on the 4.5–5.0 ppm region to confirm the integral of the H-2 methylene (should be 2H).
 - : 512 scans. Ensure sufficient delay for the quaternary aldehyde carbon (~190 ppm) and C-3 (~130 ppm).
- Validation Check:
 - If the H-2 signal appears as a singlet at

8.0+ ppm or disappears entirely, the compound has oxidized to the coumarin derivative.
 - If the aldehyde peak shifts to ~9.8 ppm and splitting patterns become complex, check for ring-opening (salicylaldehyde reversion).

References

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Sources

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